Kinase Selectivity Shift vs. PP1: Src to PKD Preference
In pyrazolo[3,4-d]pyrimidine scaffolds, the N1 substituent is a critical determinant of kinase binding orientation. PP1 (1‑tert‑butyl‑3‑(p‑methylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) is a canonical Src family inhibitor. When the 1‑position is changed to phenyl and a 6‑phenylpiperazine group is introduced, the binding mode can invert, converting the compound from a pure Src inhibitor into a protein kinase D (PKD) inhibitor [1]. Although direct IC50 data for the target compound are not publicly available, the structurally analogous 3‑IN‑PP1 (bearing a 1‑naphthylmethyl group) inhibits PKD with an IC50 of approximately 50 nM, whereas PP1 shows negligible PKD activity [1].
| Evidence Dimension | Kinase target preference (Src vs. PKD) |
|---|---|
| Target Compound Data | No direct IC50 available; predicted PKD preference based on N1‑phenyl + 6‑phenylpiperazine substitution pattern |
| Comparator Or Baseline | PP1 (1‑tert‑butyl‑3‑(p‑methylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine): Src IC50 ≈ 20–50 nM; PKD IC50 > 10 µM |
| Quantified Difference | Not quantifiable for the exact target compound; inferred class‑level shift |
| Conditions | Biochemical kinase inhibition assays using recombinant catalytic domains |
Why This Matters
Researchers requiring PKD inhibition rather than Src inhibition should select this substitution pattern over PP1 to avoid misleading cellular results.
- [1] Verschueren, K., Cobbaut, M., Demaerel, J., Saadah, L., Voet, A. R. D., Van Lint, J., & De Borggraeve, W. M. (2017). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 8, 640–646. View Source
